molecular formula C13H12F3NO2S2 B3609564 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide

Cat. No.: B3609564
M. Wt: 335.4 g/mol
InChI Key: JWPIKESEUIITKK-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is a synthetic organic compound characterized by the presence of a thiophene ring substituted with dimethyl groups and a trifluoromethylphenyl sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

    Sulfonamide Formation: The sulfonamide moiety is formed by reacting the thiophene derivative with a sulfonyl chloride, such as trifluoromethylbenzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones.

    Reduction: Thiophene amines.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins, while the sulfonamide moiety can form hydrogen bonds with active sites of enzymes. This compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylthiophene: Lacks the sulfonamide and trifluoromethyl groups, resulting in different chemical properties and applications.

    N-phenylthiophene-3-sulfonamide: Similar structure but without the dimethyl and trifluoromethyl substitutions, affecting its reactivity and biological activity.

    3-(trifluoromethyl)phenylsulfonamide: Contains the trifluoromethyl and sulfonamide groups but lacks the thiophene ring, leading to different applications.

Uniqueness

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide is unique due to the combination of its thiophene ring, dimethyl groups, and trifluoromethylphenyl sulfonamide moiety. This unique structure imparts specific electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2S2/c1-8-6-12(9(2)20-8)21(18,19)17-11-5-3-4-10(7-11)13(14,15)16/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPIKESEUIITKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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